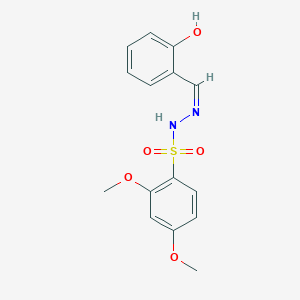![molecular formula C20H29N3O2S B5975479 N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5975479.png)
N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine, commonly referred to as BIMU8, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BIMU8 is a selective 5-HT7 receptor antagonist, which means it blocks the action of serotonin on this receptor.
作用機序
BIMU8 acts as a selective antagonist of the 5-HT7 receptor, which means it blocks the action of serotonin on this receptor. The 5-HT7 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The activation of the 5-HT7 receptor by serotonin leads to the activation of various intracellular signaling pathways, which can have a range of effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BIMU8 are largely dependent on the specific system being studied. For example, in the central nervous system, BIMU8 has been shown to have anxiolytic and antidepressant effects, as well as effects on learning and memory. In the cardiovascular system, BIMU8 has been shown to have vasodilatory effects and to reduce blood pressure. In the gastrointestinal system, BIMU8 has been shown to reduce gastric acid secretion and to have anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using BIMU8 in lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to investigate the specific effects of blocking this receptor without affecting other serotonin receptors. However, one limitation of using BIMU8 is that it may have off-target effects on other receptors or signaling pathways. Additionally, the use of BIMU8 may be limited by its solubility and stability, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on BIMU8. One area of interest is the role of the 5-HT7 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. BIMU8 may have potential therapeutic applications in these diseases by modulating the activity of the 5-HT7 receptor. Another area of interest is the role of the 5-HT7 receptor in the regulation of sleep and circadian rhythms. BIMU8 may have potential applications in the treatment of sleep disorders by modulating the activity of this receptor. Finally, further research is needed to investigate the potential side effects and safety of BIMU8, particularly in long-term use.
合成法
The synthesis of BIMU8 involves the reaction of N-methylcyclohexanamine with benzyl isothiocyanate, followed by the reaction of the resulting product with 2-ethylsulfonyl-1H-imidazole-5-carbaldehyde. The final product is obtained after purification by column chromatography.
科学的研究の応用
BIMU8 has been used extensively in scientific research to investigate the role of the 5-HT7 receptor in various physiological and pathological processes. For example, BIMU8 has been used to study the effects of 5-HT7 receptor antagonism on learning and memory, anxiety, depression, and circadian rhythms. BIMU8 has also been used to investigate the role of the 5-HT7 receptor in cardiovascular function, gastrointestinal function, and regulation of body temperature.
特性
IUPAC Name |
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-3-26(24,25)20-21-14-19(16-22(2)18-12-8-5-9-13-18)23(20)15-17-10-6-4-7-11-17/h4,6-7,10-11,14,18H,3,5,8-9,12-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKCJTZILKQXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)-2-thienyl]ethanone](/img/structure/B5975398.png)
![N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B5975404.png)

![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B5975420.png)
![ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate](/img/structure/B5975428.png)
![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}nicotinamide](/img/structure/B5975432.png)
![N-{[1-(1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5975444.png)
![5-methyl-3-(4-methylphenyl)-N-(3-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5975452.png)
![N-(acetyloxy)-N-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]acetamide](/img/structure/B5975461.png)
![1-(4-bromophenyl)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5975463.png)
![N,N-dimethyl-4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5975467.png)
![2-methyl-N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5975468.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5975470.png)
![ethyl 4-({[(4-{[(4-methylphenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5975483.png)